Lipophilicity (XLogP3) Comparison: Methyl 5‑bromo‑2‑(difluoromethoxy)benzoate vs. Methoxy and Chloro Analogs
Methyl 5‑bromo‑2‑(difluoromethoxy)benzoate exhibits an XLogP3 value of 3.4, as computed by PubChem [REFS‑1]. This value is higher than that of its methoxy analog, methyl 5‑bromo‑2‑methoxybenzoate (estimated LogP ≈ 2.2 based on structurally related 4‑(difluoromethoxy)‑3‑methoxybenzoic acid, LogP = 2.24 [REFS‑2]), and higher than the 5‑chloro‑2‑(difluoromethoxy) analog (XLogP3 ≈ 2.6) [REFS‑3]. The increased lipophilicity is attributable to the electron‑withdrawing and steric effects of the ‑OCF₂H group combined with the polarizable bromine atom.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | Methyl 5‑bromo‑2‑methoxybenzoate (est. LogP ~2.2); Methyl 5‑chloro‑2‑(difluoromethoxy)benzoate (XLogP3 ~2.6) |
| Quantified Difference | +1.2 log units vs. methoxy analog; +0.8 log units vs. chloro analog |
| Conditions | Computed XLogP3 (PubChem) or measured LogP from structurally related compounds |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for bioavailability in drug discovery programs, making the bromo‑difluoromethoxy combination a more attractive building block for CNS‑penetrant or intracellular‑targeting candidates.
- [1] PubChem. Methyl 5‑bromo‑2‑(difluoromethoxy)benzoate. XLogP3: 3.4. CID 44828932. https://pubchem.ncbi.nlm.nih.gov/compound/44828932#section=Computed-Properties View Source
- [2] ChemBase. 3‑(Difluoromethoxy)‑4‑methoxybenzoic acid. LogP: 2.24. https://www.chembase.cn View Source
